Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate
Description
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound featuring an ester group at position 1 and a hydroxymethyl substituent at position 4 of the oxabicyclo[2.1.1]hexane scaffold. The hydroxymethyl group provides a site for further derivatization, such as oxidation to a carbonyl or substitution reactions, while the ester group offers hydrolytic sensitivity for prodrug strategies .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(10)8-2-7(3-8,4-9)5-12-8/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAOOFQSXINKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Boiling Points : Fluorinated derivatives () typically exhibit lower boiling points due to reduced polarizability, whereas carbamates () have higher molecular weights and melting points .
- Solubility : Hydrochloride salts () demonstrate improved aqueous solubility compared to neutral esters or carboxylic acids .
Biological Activity
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound notable for its unique oxabicyclohexane structure, which incorporates both a hydroxymethyl group and a carboxylate ester. This compound exhibits significant biological activity, primarily due to its structural characteristics that facilitate interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : Approximately 172.18 g/mol
- Key Functional Groups : Hydroxymethyl, carboxylate ester
The presence of the hydroxymethyl group enhances the compound's ability to mimic ortho-substituted benzene rings, allowing it to engage with specific molecular pathways and biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound can act as an inhibitor by mimicking natural substrates or inhibitors in biochemical pathways, which is crucial for drug design.
- Binding Affinity : Studies suggest that this compound can bind effectively to specific enzymes and receptors, influencing their activity and thereby modulating biological responses.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other bicyclic compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | 2377030-85-6 | Contains a methoxycarbonyl group; used in similar applications |
| 4-Hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | 1522098-73-2 | Features an azabicyclic structure; different nitrogen content |
| 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | 2168062-80-2 | Similar bicyclic structure but lacks hydroxymethyl functionality |
This table highlights the distinct features of this compound compared to other related compounds, emphasizing its unique functional groups that contribute to its biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : Research has optimized synthetic pathways to produce this compound efficiently, allowing for larger-scale production for further testing.
- Biological Evaluation : In vitro studies have demonstrated its potential as an antimicrobial agent against various pathogens, indicating its utility in pharmaceutical applications.
- Mechanistic Studies : Detailed investigations into the binding interactions with target enzymes have provided insights into how structural modifications can enhance efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
